molecular formula C17H19FN2O3S B5008999 N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

Numéro de catalogue B5008999
Poids moléculaire: 350.4 g/mol
Clé InChI: ZBRQGEMVQSTJJJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide, commonly known as EIDD-2801, is a small molecule drug that has gained attention for its potential use in treating viral infections, including COVID-19.

Applications De Recherche Scientifique

EIDD-2801 has shown promise in treating viral infections, including COVID-19. It works by inhibiting viral replication through targeting the viral RNA polymerase, an enzyme essential for viral replication. In preclinical studies, EIDD-2801 has been shown to reduce viral load and improve survival rates in animal models infected with various viruses, including influenza, SARS-CoV-2, and respiratory syncytial virus.

Mécanisme D'action

EIDD-2801 is a prodrug, meaning it is metabolized in the body to its active form. Once converted, the active form of EIDD-2801 targets the viral RNA polymerase, which is responsible for replicating the viral genome. By inhibiting the RNA polymerase, EIDD-2801 prevents viral replication and reduces the viral load in infected individuals.
Biochemical and Physiological Effects
EIDD-2801 has been shown to have a low toxicity profile in animal models, with no significant adverse effects observed at therapeutic doses. In addition to its antiviral properties, EIDD-2801 has also been shown to have anti-inflammatory effects, which may be beneficial in treating viral infections that cause inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of EIDD-2801 is its broad-spectrum antiviral activity, which makes it a promising candidate for treating a variety of viral infections. However, one limitation is that its effectiveness in humans has not yet been fully established, and more clinical trials are needed to determine its safety and efficacy.

Orientations Futures

There are several future directions for research on EIDD-2801. One area of focus is optimizing the dosing regimen to achieve maximum efficacy while minimizing potential side effects. Another area of research is investigating the potential of EIDD-2801 to treat other viral infections beyond COVID-19, such as influenza and respiratory syncytial virus. Additionally, researchers may explore the use of EIDD-2801 in combination with other antiviral drugs to enhance its therapeutic effects. Finally, there is a need for further research on the safety and efficacy of EIDD-2801 in human clinical trials.

Méthodes De Synthèse

EIDD-2801 is synthesized through a multi-step process, starting with the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylphenylglycine to form the intermediate compound 4-methylphenyl-N-(4-fluorophenylsulfonyl)glycine. This intermediate is then reacted with N-ethyl-N-hydroxyethylamine to produce the final product, EIDD-2801.

Propriétés

IUPAC Name

N-ethyl-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-3-19-17(21)12-20(15-8-4-13(2)5-9-15)24(22,23)16-10-6-14(18)7-11-16/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRQGEMVQSTJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.